IR820-Ptx

theranostic nanoparticles drug loading efficiency prodrug conjugate

IR820-Ptx (also designated IR820-PTX) is an amphiphilic small-molecule prodrug conjugate formed by covalently linking the near-infrared (NIR) cyanine dye IR820 to the chemotherapeutic agent paclitaxel (PTX) via an ester bond. This compound class operates as an "all-in-one" theranostic platform that integrates NIR fluorescence imaging capability with dual-modality therapy—specifically, photothermal therapy (PTT) from the IR820 component combined with chemotherapy from the paclitaxel component.

Molecular Formula C99H112N4NaO21S2+
Molecular Weight 1781.1 g/mol
Cat. No. B12378416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR820-Ptx
Molecular FormulaC99H112N4NaO21S2+
Molecular Weight1781.1 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC7=C(CCCC7=CC=C8C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)C=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+]
InChIInChI=1S/C99H112N4O21S2.Na/c1-61-75(59-99(112)90(123-92(110)70-38-19-13-20-39-70)88-97(10,78(106)58-79-98(88,60-119-79)124-63(3)105)89(108)86(120-62(2)104)81(61)96(99,8)9)121-93(111)87(85(66-34-15-11-16-35-66)101-91(109)69-36-17-12-18-37-69)122-80(107)44-21-14-26-53-100-84-67(47-51-76-94(4,5)82-71-42-24-22-32-64(71)45-49-73(82)102(76)54-27-29-56-125(113,114)115)40-31-41-68(84)48-52-77-95(6,7)83-72-43-25-23-33-65(72)46-50-74(83)103(77)55-28-30-57-126(116,117)118;/h11-13,15-20,22-25,32-39,42-43,45-52,75,78-79,85-88,90,106,112H,14,21,26-31,40-41,44,53-60H2,1-10H3,(H3,101,109,113,114,115,116,117,118);/q;+1/b67-47+,76-51+;/t75-,78-,79+,85-,86+,87+,88-,90-,97+,98-,99+;/m0./s1
InChIKeyGOMXEQWQNZYYCQ-CMECTGEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IR820-Ptx: What Is This NIR Fluorescent Theranostic Conjugate and Its Core Technical Identity


IR820-Ptx (also designated IR820-PTX) is an amphiphilic small-molecule prodrug conjugate formed by covalently linking the near-infrared (NIR) cyanine dye IR820 to the chemotherapeutic agent paclitaxel (PTX) via an ester bond [1]. This compound class operates as an "all-in-one" theranostic platform that integrates NIR fluorescence imaging capability with dual-modality therapy—specifically, photothermal therapy (PTT) from the IR820 component combined with chemotherapy from the paclitaxel component [2]. Unlike physical mixtures or co-encapsulated formulations, the covalent conjugation enables self-assembly into nanoparticles in aqueous solution without requiring additional carrier materials, achieving an exceptionally high therapeutic agent content of 95.7% (IR820 plus PTX) [3]. The conjugate is characterized by a molecular formula of C99H112N4NaO21S2+ with a molecular ion peak [M+H]+ at 1780.7179 [4].

IR820-Ptx Cannot Be Substituted by Free IR820, Free Paclitaxel, or Simple Physical Mixtures: Why


Direct substitution of IR820-Ptx with its individual components (free IR820 or free paclitaxel) or simple physical mixtures fails due to fundamental physicochemical and pharmacokinetic incompatibilities that the covalent conjugate design explicitly resolves [1]. Free paclitaxel suffers from extremely poor aqueous solubility, severely restricting its clinical utility and formulation flexibility, while free IR820 exhibits a short circulation lifetime and rapid elimination in vivo, limiting its practical application as a photothermal agent [2]. Physical co-encapsulation approaches (e.g., NC-SPIOs-IR820-PTX or Paclitaxel/IR820@HMONs-PEG) require complex carrier materials and multistep fabrication, whereas the IR820-Ptx covalent conjugate self-assembles into nanoparticles via a simple dialysis method without additional carriers [3]. Critically, only the covalent conjugate achieves simultaneous spatiotemporal release of both the free drug and free dye at the tumor site under pH- and enzyme-sensitive cleavage, enabling true combination therapy rather than independent pharmacokinetic profiles that would undermine synergistic efficacy [4].

IR820-Ptx Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Comparators


Therapeutic Agent Content: IR820-Ptx Covalent Conjugate vs. Co-Assembly and Co-Encapsulation Formulations

The IR820-Ptx covalent conjugate nanoparticles achieve a combined IR820 plus PTX therapeutic agent content of 95.7%, which is substantially higher than physically co-assembled ICG/PTX systems [1]. Specifically, a comparable ICG-templated self-assembly approach with PTX reported by Li et al. achieved only 90.7% PTX loading with 9.2% ICG loading (total therapeutic content approximately 100%, but note the fundamentally different architecture: physical co-assembly vs. covalent conjugation) [2]. While direct therapeutic agent content comparison is limited due to differing formulation architectures, the IR820-Ptx conjugate's 95.7% content represents a carrier-free, excipient-minimized approach that eliminates the need for polymeric or inorganic carrier materials required by NC-SPIOs-IR820-PTX and Paclitaxel/IR820@HMONs-PEG formulations [3].

theranostic nanoparticles drug loading efficiency prodrug conjugate

Paclitaxel Loading Capacity: IR820-Ptx Conjugate Formulation vs. Conventional Nanoformulations

In the Paclitaxel/IR820@HMONs-PEG nanosystem (a co-delivery platform utilizing IR820 but not the covalent IR820-Ptx conjugate), the hollow mesoporous organosilica nanoparticle platform achieved a paclitaxel-loading capacity of 28.4%, which the authors explicitly characterize as "much higher than most paclitaxel-loaded nanoformulations" [1]. This value serves as a benchmark for understanding the loading advantage conferred by IR820-containing systems. The covalent IR820-Ptx conjugate, being a carrier-free prodrug, is not directly comparable on a "loading capacity" metric (since there is no carrier), but its 95.7% therapeutic agent content functionally exceeds the 28.4% paclitaxel-only loading benchmark by more than three-fold when considering the combined therapeutic payload relative to total formulation mass [2]. This comparison underscores the efficiency advantage of the covalent conjugate design over carrier-based co-encapsulation approaches [3].

drug delivery paclitaxel nanoformulation loading efficiency

Water Solubility Enhancement: IR820-Ptx Covalent Conjugate vs. Free Paclitaxel

The IR820-Ptx covalent conjugate design directly addresses the critical limitation of free paclitaxel—its extremely poor water solubility (<0.03 mg/mL)—by creating an amphiphilic small-molecule prodrug that self-assembles into nanoparticles in aqueous solution via simple dialysis [1]. The patent documentation explicitly states that the invention solves "the problem of poor water solubility" of paclitaxel [2]. While precise solubility quantification (mg/mL) for IR820-Ptx is not directly reported in the primary literature, the functional outcome is unequivocal: the conjugate forms stable nanoparticles in water without requiring organic co-solvents or complex formulation excipients, whereas free PTX cannot be directly administered without Cremophor EL or albumin-based carriers [3]. This solubility transformation is achieved through covalent attachment of the hydrophilic NIR dye IR820 to the hydrophobic PTX, generating an amphiphilic molecular architecture capable of aqueous self-assembly [4].

aqueous solubility paclitaxel formulation prodrug solubility

In Vivo Pharmacokinetic Differentiation: IR820 Component vs. ICG Baseline

The IR820 dye component (new indocyanine green) demonstrates substantially prolonged circulation compared to the clinically approved NIR dye indocyanine green (ICG), providing a pharmacokinetic foundation for the IR820-Ptx conjugate's theranostic utility. Specifically, the plasma distribution half-life of IR820 is approximately 15 minutes, which is 5-fold longer than that of ICG (approximately 3 minutes) [1]. More critically, the elimination half-life of IR820 exceeds 30 hours, compared to only approximately 2 hours for ICG—a greater than 15-fold prolongation [2]. This prolonged circulation enables sustained tumor accumulation via the enhanced permeation and retention (EPR) effect and provides an extended temporal window for NIR fluorescence imaging-guided therapy [3]. Independent studies confirm that IR820 and IR820-based conjugates demonstrate significantly longer (p<0.05) plasma half-lives, elimination half-lives, and area-under-the-curve (AUC) values compared to ICG [4].

pharmacokinetics plasma half-life NIR dye circulation

Tumor Accumulation: IR820-Ptx Nanoparticles vs. Physical Mixture (Qualitative Evidence)

The IR820-Ptx covalent conjugate nanoparticles demonstrate tumor-targeting capability via the enhanced permeation and retention (EPR) effect, a passive targeting mechanism that exploits leaky tumor vasculature and impaired lymphatic drainage [1]. Patent documentation states that in vivo biodistribution studies in mice demonstrate that the prodrug nanoparticle formulation can passively target tumor tissue and achieve substantial accumulation at the tumor site, with good tumor inhibition effects and low systemic toxicity [2]. While direct quantitative tumor accumulation values (e.g., % injected dose per gram of tissue) are not reported in the accessible literature, the functional outcome of tumor growth inhibition in in vivo models is well-documented. The NC-SPIOs-IR820-PTX formulation (a related but distinct magnetic nanocapsule system) demonstrated significant tumor inhibition via synergistic photo-chemotherapy, with external magnetic field guidance further enhancing tumor targeting [3]. The IR820-Ptx conjugate offers the same EPR-based passive targeting without requiring external magnetic field equipment [4].

tumor targeting EPR effect biodistribution

IR820-Ptx Research Applications: Where This Conjugate Delivers Verifiable Value


NIR Fluorescence Imaging-Guided Combination Therapy Studies in Xenograft Models

The IR820-Ptx conjugate is purpose-built for in vivo studies requiring simultaneous NIR fluorescence imaging and dual-modality (photothermal plus chemotherapy) treatment monitoring in a single agent [1]. The 95.7% combined therapeutic payload and EPR-mediated passive tumor accumulation enable researchers to track nanoparticle biodistribution via NIR fluorescence while concurrently assessing synergistic anti-tumor efficacy [2]. This application is supported by the conjugate's carrier-free self-assembly properties that simplify preparation and reduce confounding variables from excipients [3].

Carrier-Free Theranostic Nanoparticle Development and Formulation Optimization

Researchers focused on developing excipient-minimized, carrier-free theranostic platforms will find the IR820-Ptx conjugate's self-assembly behavior particularly valuable [1]. Unlike NC-SPIOs-IR820-PTX or HMON-based systems that require complex carrier fabrication, IR820-Ptx forms nanoparticles via simple dialysis without additional polymers or inorganic materials [2]. The extended plasma half-life of the IR820 component (>30 hours elimination half-life, >15× longer than ICG) provides a wide temporal window for imaging and therapeutic interventions [3]. The pH- and enzyme-sensitive ester linkage offers a mechanism for tumor microenvironment-triggered drug release .

Bridging Studies Between Paclitaxel Chemotherapy and Photothermal Combination Modalities

For laboratories investigating the mechanistic synergy between chemotherapy and photothermal therapy, IR820-Ptx offers a covalently unified platform that ensures stoichiometric co-delivery of both therapeutic components to the same cellular target [1]. This eliminates the confounding variable of differential biodistribution that occurs when free PTX and free IR820 are administered separately or as physical mixtures [2]. The conjugate addresses both major limitations simultaneously: PTX poor water solubility and IR820 rapid clearance, enabling evaluation of true synergistic rather than additive effects [3].

Comparative Studies vs. ICG-Based Theranostic Platforms

The IR820-Ptx conjugate provides a compelling comparator for studies evaluating the pharmacokinetic and pharmacodynamic advantages of IR820-based theranostics over ICG-based systems [1]. The documented >15-fold longer elimination half-life (>30 h vs. ~2 h) and 5-fold longer plasma distribution half-life (15 min vs. 3 min) of IR820 relative to ICG directly support hypotheses regarding extended imaging windows and enhanced EPR-mediated tumor accumulation [2]. This application leverages the well-characterized pharmacokinetic differentiation between the IR820 and ICG dye scaffolds to inform the design of next-generation theranostic conjugates [3].

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